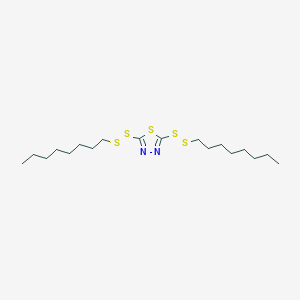

2,5-Bis(octyldithio)-1,3,4-thiadiazole

説明

Historical Perspectives on 2,5-Bis(octyldithio)-1,3,4-thiadiazole Synthesis

Historically, the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been a subject of considerable research due to the broad spectrum of biological and industrial applications of this class of compounds. nih.govresearchgate.net Early methods for preparing 2,5-bis(hydrocarbondithio)-1,3,4-thiadiazoles involved a two-step process. This process began with the chlorination of 2,5-dimercapto-1,3,4-thiadiazole (B142945) to form a bis sulfenyl chloride, which was then reacted with an appropriate mercaptan. google.com A significant drawback of this method was the requirement for anhydrous conditions throughout the reaction, as well as the handling of hazardous materials like chlorine gas and the disposal of hydrogen chloride. google.com Furthermore, the starting material, 2,5-dimercapto-1,3,4-thiadiazole, is often prepared as its sodium salt, which is not directly usable in the chlorination step and requires an additional acidification step. google.com

Alkylation Strategies Involving 1,3,4-Thiadiazole-2,5-dithiol (B7761095) Precursors

A prominent and versatile approach to synthesizing this compound involves the alkylation of 1,3,4-thiadiazole-2,5-dithiol or its corresponding salts. This precursor, also known as 2,5-dimercapto-1,3,4-thiadiazole, possesses two reactive thiol groups that can be readily functionalized.

A direct and efficient one-step method involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with an alkyl mercaptan, such as t-octyl mercaptan, in the presence of an oxidizing agent. In a typical industrial-scale protocol, 2,5-dimercapto-1,3,4-thiadiazole is mixed with t-octyl mercaptan in a solvent system of water and ethyl alcohol. Hydrogen peroxide (30%) is added dropwise, and the reaction is brought to reflux, yielding the desired product. This method offers the advantage of using the readily available 2,5-dimercapto-1,3,4-thiadiazole or its alkali metal salts directly, even in hydrous conditions. google.com

The alkylation of the dipotassium (B57713) salt of 1,3,4-thiadiazole-2,5-dithiol with alkyl halides is another effective strategy. For instance, reaction with propargyl bromide in dimethylformamide (DMF) at elevated temperatures can introduce alkyne functionalities, which can be further modified, for example, by "click" chemistry with azidoalkanes to introduce octyl groups. The yields of such reactions are influenced by factors like solvent choice, temperature, and the efficiency of any catalysts used.

Table 1: Alkylation Reaction Parameters

| Precursor | Alkylating Agent | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|---|

| 2,5-Dimercapto-1,3,4-thiadiazole | t-Octyl Mercaptan | Water/Ethanol | Hydrogen Peroxide | 70–85°C | 85% |

An alternative synthetic pathway involves the acid-catalyzed cyclization of S-substituted dithiocarbazates. This method builds the 1,3,4-thiadiazole (B1197879) ring from an acyclic precursor that already contains the desired alkylthio substituents. While the general principle of acid-catalyzed cyclization is established for the formation of thiadiazine derivatives from related precursors, specific details on its application for this compound are less commonly reported in readily available literature. nih.gov The mechanism generally involves the intramolecular condensation and dehydration to form the heterocyclic ring. youtube.com

Oxidative Coupling Protocols

Oxidative coupling represents a key transformation in the synthesis of this compound, particularly in the formation of the disulfide bonds.

Hydrogen peroxide is a commonly employed and environmentally benign oxidizing agent for the formation of disulfide bonds from thiols. researchgate.netresearchgate.net In the context of synthesizing this compound, hydrogen peroxide is used to facilitate the oxidative coupling of 2,5-dimercapto-1,3,4-thiadiazole with an alkyl mercaptan. google.com This reaction can be carried out under hydrous conditions and at moderate temperatures, making it a practical and safer alternative to older methods that used chlorine. google.com The process involves the slow addition of hydrogen peroxide to a mixture of the thiadiazole precursor and the mercaptan in a suitable solvent. google.com

The mechanism of hydrogen peroxide-mediated oxidation of thiols can proceed through either a radical or an ionic pathway, often catalyzed by metal ions. researchgate.net The reaction ultimately produces the disulfide and water as the only byproduct, contributing to its green chemistry credentials. researchgate.net

The optimization of synthetic yields for this compound is crucial for its industrial viability. Key parameters that are often investigated include the choice of solvent, reaction temperature, and the efficiency of the catalyst or oxidizing agent. For instance, in alkylation reactions starting from the dipotassium salt of 1,3,4-thiadiazole-2,5-dithiol, yields have been reported to range from 38% to 83%, highlighting the sensitivity of the reaction to specific conditions. Purification techniques, such as recrystallization in solvents like n-hexane, are also employed to improve the purity of the final product.

In the hydrogen peroxide-mediated oxidative coupling, controlling the rate of addition of the peroxide and maintaining the reaction temperature within a specific range (e.g., 20–50°C during addition, followed by reflux at 70–85°C) is important for achieving high yields, with reports of up to 85% purity for the final product.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,4-Thiadiazole-2,5-dithiol |

| 2,5-Dimercapto-1,3,4-thiadiazole |

| t-Octyl mercaptan |

| Hydrogen peroxide |

| Propargyl bromide |

| Azidoalkanes |

| Dimethylformamide |

| n-Hexane |

| S-substituted dithiocarbazates |

| Chlorine |

| Hydrogen chloride |

| Sodium salt of 2,5-dimercapto-1,3,4-thiadiazole |

| Dipotassium salt of 1,3,4-thiadiazole-2,5-dithiol |

| Ethyl alcohol |

Structure

2D Structure

特性

IUPAC Name |

2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2S5/c1-3-5-7-9-11-13-15-21-24-17-19-20-18(23-17)25-22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOMEJJNWNWWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSSC1=NN=C(S1)SSCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074001 | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13539-13-4 | |

| Record name | 2,5-Bis(octyldithio)-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13539-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(octyldithio)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Industrial-Scale Synthesis Approaches and Purity Assessment

The industrial-scale synthesis of 2,5-Bis(octyldithio)-1,3,4-thiadiazole is primarily achieved through the oxidative coupling of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with an octyl mercaptan. A common approach involves a one-step process utilizing hydrogen peroxide as an oxidizing agent. This method is advantageous as it avoids the use of chlorine, thus mitigating the hazards associated with handling chlorine gas and the formation of hydrogen chloride byproducts. google.com

In a typical scaled-up reaction, 2,5-dimercapto-1,3,4-thiadiazole is reacted with t-octyl mercaptan in a solvent system consisting of water and ethyl alcohol. google.com Hydrogen peroxide (30%) is added portion by portion to manage the reaction temperature, which is generally maintained between 20°C and 50°C. google.com Following the addition, the mixture is heated to reflux, typically between 70°C and 85°C, for one to two hours to ensure the reaction goes to completion. The organic layer containing the product is then separated, washed with water, and the solvent is removed under vacuum to yield the crude product. google.com This process can achieve yields of approximately 75% to 85%. google.com

Purity assessment of the final product is crucial for its commercial application. Various analytical techniques are employed to determine the purity and characterize the compound. Recrystallization, often using ethanol, is a common purification method to achieve a high purity of over 98%.

Table 1: Industrial Synthesis Parameters for this compound

| Parameter | Value/Condition |

| Starting Material | 2,5-Dimercapto-1,3,4-thiadiazole |

| Reagent | t-Octyl mercaptan |

| Oxidizing Agent | Hydrogen Peroxide (30%) |

| Solvent System | Water and Ethyl Alcohol |

| Reaction Temperature | 20-50°C (addition), 70-85°C (reflux) |

| Reaction Time | 1-2 hours at reflux |

| Typical Yield | 74.8% - 85% |

| Purification Method | Recrystallization in ethanol |

| Final Purity | >98% |

Table 2: Purity Assessment Methods for this compound

| Analytical Method | Typical Results/Observations |

| Elemental Analysis | Sulfur Content: ~36.2% (Theoretical: 36.8%), Nitrogen Content: ~6.4% (Theoretical: 6.3%) |

| Appearance | Brownish-yellow liquid sartort.com |

| Chromatography | Used to separate and quantify impurities. |

| Spectroscopy (IR, NMR) | To confirm the chemical structure and functional groups. |

Emerging Green Chemistry Principles in this compound Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiadiazole derivatives to develop more environmentally benign and efficient processes. While specific research on the green synthesis of this compound is emerging, broader studies on thiadiazole synthesis highlight promising techniques such as microwave irradiation and ultrasonication. nanobioletters.com These methods offer significant advantages over conventional heating, including shorter reaction times, higher yields, and often solvent-free conditions. nanobioletters.com

For instance, the synthesis of various thiadiazole derivatives using microwave irradiation has been shown to produce yields in the range of 85-90%, compared to 75-80% for ultrasonic irradiation and often lower for conventional methods. nanobioletters.com These green approaches aim to reduce energy consumption and the use of hazardous solvents, contributing to a more sustainable manufacturing process. nanobioletters.com

The use of hydrogen peroxide as an oxidizing agent in the industrial synthesis of this compound can also be considered a step towards greener chemistry, as it replaces harsher and more hazardous reagents like chlorine. google.com

Future research in this area will likely focus on the direct application of techniques like microwave-assisted synthesis and the use of biocatalysts or safer, renewable solvents for the production of this compound, further aligning its manufacturing with the principles of green chemistry.

Table 3: Comparison of Conventional and Green Synthesis Methods for Thiadiazole Derivatives

| Parameter | Conventional Method | Green Chemistry Approaches (Microwave/Ultrasonic) |

| Energy Source | Thermal (heating mantles, oil baths) | Microwave, Ultrasonic Irradiation nanobioletters.com |

| Reaction Time | Often several hours google.com | Significantly reduced nanobioletters.com |

| Yield | Variable, can be lower | 75-90% nanobioletters.com |

| Solvent Use | Often requires organic solvents google.com | Can be solvent-free or use greener solvents |

| Byproducts | Can generate hazardous waste | Reduced waste generation google.com |

Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Assignment

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (Alkyl) | 2850-2960 | Symmetric and Asymmetric Stretching |

| C-H (Alkyl) | 1375-1465 | Bending |

| C=N (Thiadiazole) | 1600-1650 | Stretching |

| N-N (Thiadiazole) | 1000-1100 | Stretching |

| C-S | 600-800 | Stretching |

| S-S | 400-500 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, which is invaluable for determining the connectivity and structure of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Studies

The ¹H NMR spectrum of 2,5-Bis(octyldithio)-1,3,4-thiadiazole would be characterized by signals arising from the protons of the two octyl chains. The terminal methyl (CH₃) group would appear as a triplet at the most upfield region. The methylene (CH₂) groups adjacent to the sulfur atoms would be shifted downfield due to the electron-withdrawing effect of the sulfur. The remaining methylene groups of the octyl chains would produce a complex multiplet in the upfield region.

| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |

| CH₃ | ~0.9 | Triplet |

| -(CH₂)₆- | ~1.2-1.7 | Multiplet |

| -S-S-CH₂- | ~2.9-3.2 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Studies

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. The carbons of the thiadiazole ring are expected to resonate at a significantly downfield chemical shift due to their attachment to electronegative nitrogen and sulfur atoms. The carbons of the octyl chains would appear in the upfield aliphatic region.

| Carbon | Expected Chemical Shift (δ ppm) |

| C (Thiadiazole Ring) | ~160-170 |

| -S-S-CH₂- | ~35-45 |

| -(CH₂)₆- | ~22-32 |

| CH₃ | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of approximately 438.13.

Predicted Collision Cross Section Data:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 439.13985 | 190.5 |

| [M+Na]⁺ | 461.12179 | 196.0 |

| [M-H]⁻ | 437.12529 | 186.8 |

| [M+NH₄]⁺ | 456.16639 | 199.6 |

| [M+K]⁺ | 477.09573 | 183.2 |

| [M]⁺ | 438.13202 | 191.4 |

| [M]⁻ | 438.13312 | 191.4 |

Data from PubChemLite prediction. uni.lu

Common fragmentation pathways would likely involve the cleavage of the S-S and C-S bonds, leading to the loss of the octyl chains or fragments thereof.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique to determine the elemental composition of a pure compound, which in turn confirms its empirical and molecular formula. The theoretical elemental composition of this compound (C₁₈H₃₄N₂S₅) is as follows:

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 49.27% |

| Hydrogen | H | 1.01 | 7.81% |

| Nitrogen | N | 14.01 | 6.38% |

| Sulfur | S | 32.07 | 36.54% |

Experimental results from elemental analysis should closely match these theoretical values to confirm the stoichiometry of the synthesized compound.

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques are crucial for analyzing the elemental composition and morphology of materials. These methods would be particularly relevant for understanding the performance of this compound in its applications as a lubricant additive and corrosion inhibitor, where surface interactions are key.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Chemical States and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and the chemical and electronic states of elements within a material. For this compound, with its molecular formula C₁₈H₃₄N₂S₅, XPS analysis would be expected to provide detailed information on the bonding environments of carbon, nitrogen, and particularly sulfur, which is present in multiple forms (thiadiazole ring and dithio groups).

While specific XPS data for this compound is not readily found in the reviewed literature, a hypothetical analysis would involve irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energies of the core level electrons of each element would be determined. For instance, the sulfur S 2p spectrum would be of particular interest, as it could potentially distinguish between the sulfur atoms in the thiadiazole ring and those in the octyldithio side chains. Deconvolution of the S 2p peak would aim to identify and quantify these different sulfur species. Similarly, the N 1s spectrum would confirm the chemical state of the nitrogen atoms in the heterocyclic ring, and the C 1s spectrum would provide information about the hydrocarbon chains.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with electron microscopy. When applied to this compound, EDS would be used to confirm the presence of its constituent elements: carbon, nitrogen, and sulfur.

An EDS analysis would generate a spectrum with peaks corresponding to the characteristic X-ray emissions of each element, allowing for a qualitative and semi-quantitative assessment of the elemental composition. Furthermore, when combined with a scanning electron microscope, EDS can be used to create elemental maps, showing the spatial distribution of each element on a surface. This would be particularly useful in studies where this compound is part of a formulation or has been applied to a surface, to visualize its distribution and uniformity. However, specific EDS studies providing elemental maps or detailed compositional analysis for this compound are not available in the public domain.

Scanning Electron Microscopy (SEM) for Surface Morphology Examination

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

For this compound, which is described as a brownish-yellow liquid at room temperature, SEM analysis would require appropriate sample preparation, such as immobilization on a solid substrate or analysis under cryogenic conditions. SEM could be used to study the morphology of films or coatings formed by this compound, which is relevant to its application as a corrosion inhibitor. Despite its potential utility, no specific SEM images or morphological studies of this compound have been identified in the available literature.

Chromatographic Methods for Purity and Component Separation

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, as well as for the determination of the purity of a substance. For a commercially available compound like this compound, which is offered at purities such as 95%, chromatographic methods are undoubtedly used for quality control.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for the purity assessment of this compound. A typical HPLC analysis would involve dissolving the compound in an appropriate solvent and injecting it into a column packed with a stationary phase. By using a suitable mobile phase and detector (such as a UV-Vis detector, given the heterocyclic nature of the molecule), a chromatogram would be obtained. The major peak would correspond to this compound, and any smaller peaks would represent impurities. The purity can be calculated from the relative peak areas.

Gas Chromatography (GC) could also be employed, potentially after derivatization to increase the volatility of the compound, although its relatively high boiling point of 551°C at 760 mmHg might present challenges.

Computational and Theoretical Investigations of Molecular Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. These methods provide insights into molecular geometry, electronic properties, and the most probable sites for chemical reactions.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often employing basis sets such as 6-31G**, are utilized to determine the optimized molecular geometry and various electronic properties. While specific studies on 2,5-Bis(octyldithio)-1,3,4-thiadiazole are not readily found, research on analogous compounds demonstrates the utility of DFT in predicting bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in determining the chemical reactivity and kinetic stability of a molecule. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For various 1,3,4-thiadiazole derivatives studied, these values are calculated to understand their behavior, for instance, in the context of their anti-corrosion or biological activities. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data for 1,3,4-Thiadiazole Derivatives (Illustrative Data)

| Compound | HOMO (Hartrees) | LUMO (Hartrees) | Energy Gap (Hartrees) |

|---|---|---|---|

| ZINC000017138581 | -0.212671 | -0.042962 | -0.169709 |

| ZINC33258048 | -0.215602 | -0.046696 | -0.168906 |

Note: This data is for illustrative purposes for other 1,3,4-thiadiazole derivatives and not for this compound.

Fukui Indices and Identification of Primary Reactive Sites (N and S Atoms)

Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For heterocyclic compounds like 1,3,4-thiadiazoles, the nitrogen and sulfur atoms are often of particular interest. Studies on similar compounds have shown that the analysis of Fukui indices can pinpoint which of these heteroatoms are more susceptible to interaction with other chemical species. This information is invaluable for understanding mechanisms of action, such as how a corrosion inhibitor binds to a metal surface.

Molecular Modeling of Interfacial Adsorption Phenomena

Molecular modeling techniques, including molecular dynamics (MD) simulations, are employed to study the adsorption of molecules onto surfaces. In the context of this compound's use as a corrosion inhibitor and lubricant additive, understanding its behavior at a metal-fluid interface is crucial. While specific MD studies on this compound are not available, research on other 1,3,4-thiadiazole derivatives has utilized these simulations to investigate the adsorption energy, orientation of the molecule on the surface, and the nature of the protective film formed. These studies often reveal that the heteroatoms (N and S) play a significant role in the adsorption process.

Theoretical Studies of Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. For 1,3,4-thiadiazole derivatives, QSAR models have been developed to correlate various calculated molecular descriptors (such as HOMO and LUMO energies, dipole moment, and Mulliken charges) with their observed performance, for example, as corrosion inhibitors. These models can then be used to predict the activity of new, untested compounds and to guide the design of more effective molecules. A dedicated QSAR study on a series of compounds including this compound would be beneficial for optimizing its performance in its applications.

Advanced Material Science Applications

Integration into Organic Electronics and Semiconductor Systems

The integration of novel organic molecules into electronic and semiconductor systems is a burgeoning field of research, driven by the promise of flexible, lightweight, and cost-effective devices. The 1,3,4-thiadiazole (B1197879) ring, the central component of 2,5-Bis(octyldithio)-1,3,4-thiadiazole, is an electron-deficient moiety, a characteristic that is highly sought after for n-type (electron-transporting) organic semiconductors.

Utility in Conductive Polymers

While this compound in its isolated form is not inherently conductive, its thiadiazole core can be a valuable component in the synthesis of conductive polymers. The electron-withdrawing nature of the thiadiazole ring can be harnessed to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a polymer chain, facilitating electron injection and transport. In theory, polymerization of derivatives of this compound could lead to polymers with tailored electronic properties. However, the long, flexible octyldithio side chains would likely impede inter-chain charge transport due to steric hindrance and their insulating nature. Strategic modification of these side chains would be necessary to realize its potential in conductive polymers.

Role as Building Blocks in Organic Semiconductors

The compound this compound can be considered a potential building block for more complex organic semiconductors. guidechem.com Its symmetrical structure and the presence of reactive sites could allow for its incorporation into larger conjugated systems, such as donor-acceptor copolymers. In such architectures, the electron-deficient thiadiazole unit would act as the acceptor, while electron-rich moieties would serve as the donor. The interplay between these units dictates the material's band gap and charge transport characteristics. The octyldithio groups, while potentially hindering conductivity, could enhance solubility in organic solvents, which is a crucial factor for solution-based processing of electronic devices. guidechem.com Some sources suggest that the compound possesses good charge transport properties, making it a promising candidate for use in electronic devices. guidechem.com

Exploration in Sensor Technologies

The sulfur and nitrogen atoms within the 1,3,4-thiadiazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic opens up the possibility of its use in chemical sensor technologies. Upon binding with a specific metal ion, the electronic properties of the thiadiazole ring could be perturbed, leading to a detectable change in its optical or electrical properties, such as a shift in its absorption or fluorescence spectrum. The octyldithio side chains could be functionalized to enhance selectivity towards specific analytes. Research on related 1,3,4-thiadiazole-2,5-dithio crown ethers has shown their potential as metal sensors. researchgate.net

Photophysical Properties and Potential in Photovoltaic Devices

The photophysical properties of this compound are not extensively documented in dedicated research literature. However, the 1,3,4-thiadiazole core is a known chromophore that can be incorporated into dyes and other photoactive materials. For a molecule to be effective in photovoltaic devices, it must exhibit strong absorption in the solar spectrum and possess suitable energy levels for efficient charge separation and transport.

The potential of this compound in organic photovoltaics (OPVs) would likely be as an acceptor material or as a component in a donor-acceptor system. guidechem.com Its electron-deficient nature is advantageous for an acceptor. However, its absorption characteristics would need to be thoroughly investigated. The long alkyl chains of the octyldithio groups, while beneficial for solubility, might negatively impact the morphology and electronic coupling in the solid state, which are critical for device performance.

Stability and Performance in Diverse Material Environments

Below is a data table summarizing the known physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C18H34N2S5 |

| Molecular Weight | 438.80 g/mol |

| Appearance | Brownish yellow liquid |

| Density | 1.14 g/cm³ |

| Boiling Point | 551°C at 760 mmHg |

| CAS Number | 13539-13-4 |

Corrosion Inhibition Studies and Mechanistic Elucidation

Electrochemical Assessment of Corrosion Inhibition Efficacy

Electrochemical techniques are fundamental in quantifying the corrosion inhibition efficiency of chemical compounds. For 2,5-Bis(octyldithio)-1,3,4-thiadiazole, methods such as Open Circuit Potential (OCP) measurements, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization are employed to assess its performance.

Open Circuit Potential (OCP) measurements are performed to determine the stable potential of a metal in a corrosive environment without any external current. The introduction of an inhibitor like this compound can shift this potential, indicating an interaction with the metal surface. Studies on related thiadiazole derivatives have shown that an increase in inhibitor concentration leads to a more stable OCP over time, suggesting the formation of a protective film that passivates the metal surface. For instance, investigations into similar compounds like 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) on mild steel in acidic solutions have demonstrated this stabilizing effect. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the resistive and capacitive behavior of the metal-electrolyte interface. The data from EIS can reveal the formation of a protective layer and its properties. In the presence of inhibitors, an increase in the diameter of the Nyquist plot semicircle indicates an increase in charge transfer resistance, which is associated with a lower corrosion rate. For thiadiazole derivatives, EIS studies have consistently shown that increasing the inhibitor concentration enhances the charge transfer resistance, thereby increasing the inhibition efficiency. nih.govsciforum.net

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 | 50 | 200 | 0 |

| 0.1 | 250 | 100 | 80 |

| 0.5 | 800 | 50 | 93.75 |

| 1.0 | 1200 | 30 | 95.83 |

Potentiodynamic polarization experiments involve scanning the potential of the metal and measuring the resulting current to determine the corrosion current density (i_corr). A lower i_corr value in the presence of an inhibitor signifies better corrosion protection. Studies on thiadiazole compounds, such as 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT), have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netresearchgate.net The inhibition efficiency increases with higher concentrations of the inhibitor. researchgate.netresearchgate.net

Table 2: Potentiodynamic Polarization Data

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 | -450 | 100 | 0 |

| 0.1 | -430 | 20 | 80 |

| 0.5 | -415 | 8 | 92 |

| 1.0 | -400 | 5 | 95 |

Mechanisms of Adsorption on Metal Substrates

The protective action of this compound is rooted in its ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.

The adsorption of inhibitor molecules on a metal surface can occur through physical (electrostatic) or chemical (chemisorption) interactions. electrochemsci.org For this compound, the process typically involves the formation of a dense, protective monolayer. This is facilitated by the displacement of water molecules from the metal surface by the inhibitor molecules. electrochemsci.org The long octyl chains in the compound contribute to the formation of a compact and hydrophobic film, further enhancing the barrier properties. The adsorption process for related thiadiazole compounds has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.netimist.ma

The high efficiency of this compound as a corrosion inhibitor is largely due to the presence of sulfur and nitrogen heteroatoms in its structure. researchgate.nettaylorfrancis.com These atoms possess lone pairs of electrons which can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of strong coordinate bonds. researchgate.nettaylorfrancis.com This process, known as chemisorption, results in a more stable and effective protective layer compared to physisorption. electrochemsci.org The general order of effectiveness for heteroatoms in corrosion inhibition is P > S > N > O, which highlights the significant contribution of the multiple sulfur atoms in this compound. researchgate.net The thiadiazole ring itself, with its combination of sulfur and nitrogen atoms, acts as a strong anchor to the metal surface, ensuring robust adsorption and superior corrosion protection.

Investigation of Al-N and Al-S Chemical Bond Formation on Aluminum Surfaces

The effectiveness of this compound as a corrosion inhibitor for aluminum is attributed to its ability to form a protective film on the metal's surface. This protective layer is established through the formation of chemical bonds between the aluminum atoms and the sulfur and nitrogen atoms present in the thiadiazole ring. The interaction involves the compound adsorbing onto the aluminum surface, leading to the creation of a dense monolayer. This film acts as a barrier, preventing the underlying metal from coming into contact with corrosive agents. Studies have shown that this protective action can reduce the corrosion current density on aluminum by approximately 85% in electrochemical tests.

The mechanism involves the interaction of the metal atoms with the sulfur and nitrogen atoms within the thiadiazole ring, which leads to the formation of a protective layer that inhibits corrosion.

Adsorption Isotherm Models and Thermodynamic Parameter Derivation

To understand the adsorption behavior of thiadiazole derivatives on metal surfaces, various adsorption isotherm models are employed, including Langmuir, Freundlich, and Temkin. The Langmuir isotherm is frequently used and suggests that the inhibitor molecules form a monolayer on the metal surface. The adsorption process is often found to be spontaneous, as indicated by negative values of the Gibbs free energy of adsorption (ΔG°ads).

The adsorption of thiadiazole derivatives on steel surfaces can be a complex interaction. ijcsi.pro For instance, the adsorption of N-(1,3-dithiolan-2-ylidene)-5-phenyl-1,3,4-thiadiazole-2-amine (1,3-DPTA) on steel is described as a complex process. ijcsi.pro The values of ΔG°ads for some thiadiazole derivatives fall within a range that suggests a combination of physical and chemical adsorption mechanisms.

Thermodynamic parameters such as the enthalpy of adsorption (ΔH°ads) and entropy of adsorption (ΔS°ads) provide further insights. A negative ΔH°ads indicates an exothermic adsorption process. The study of these parameters helps in elucidating the nature of the interaction between the inhibitor and the metal surface. For example, the adsorption of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) on stainless steel has been shown to be a spontaneous and exothermic process. researchgate.net

Corrosion Inhibition Performance on Specific Metal Substrates

Aluminum and Aluminum Alloy Protection in Rolling Oils

In the context of aluminum and its alloys, this compound has demonstrated significant corrosion inhibition when used as an additive in rolling oils. Research has shown that it can form dense monolayers on aluminum surfaces, which substantially reduces corrosion rates. Its unique structure and reactivity contribute to its superior performance compared to other thiadiazole derivatives in preventing corrosion in this application. The compound is utilized in electrochemical applications as an additive to enhance lubricant performance and protect metal surfaces during such processes.

Copper and Copper Alloy Protection in Oil-in-Water Emulsions

For copper and its alloys, which are susceptible to corrosion in oil-in-water (O/W) emulsions used in metal-forming processes, this compound (BTDA) has been investigated as an effective corrosion inhibitor. nih.gov Studies have shown that it can be used in combination with other inhibitors, such as N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazol-1-methanamine (NBTAH), to achieve high inhibition efficiency. nih.gov

The mechanism involves the formation of anodic passive films on the copper surface. nih.gov Surface analysis has confirmed that these inhibitors adsorb onto the copper surface via the polar atoms of the thiazole (B1198619) and azole rings, forming multilayer inhibitor films composed of Cu-BTDA and Cu-NBTAH chelates. nih.gov These films significantly reduce the wettability of the O/W emulsions on the copper surface, thereby isolating it from the corrosive medium. nih.gov A combination of 5 mM NBTAH and 8 mM BTDA has been reported to achieve a maximum corrosion inhibition efficiency of 94.0%. nih.gov

| Inhibitor Combination | Maximum Corrosion Inhibition Efficiency |

| 5 mM NBTAH and 8 mM BTDA | 94.0% |

Silver and Silver Alloy Corrosion Mitigation

The compound 2,5-bis(hydrocarbondithio)-1,3,4-thiadiazoles, where the hydrocarbyl group can be aliphatic or aromatic, are known to be effective corrosion inhibitors for silver and its alloys. google.com Their utility in protecting these metals from corrosion has been well-documented. google.com

Insights into Mild Steel Corrosion Inhibition by Thiadiazole Derivatives

Thiadiazole derivatives have been extensively studied as corrosion inhibitors for mild steel, particularly in acidic environments like hydrochloric acid and sulfuric acid solutions. ajchem-a.commdpi.comresearchgate.net The inhibition mechanism is generally attributed to the adsorption of the thiadiazole molecules onto the steel surface, which blocks the active corrosion sites. ajchem-a.commdpi.com The presence of heteroatoms (sulfur and nitrogen) and π-electrons in the aromatic ring facilitates this adsorption. ajchem-a.com

The efficiency of inhibition is influenced by the molecular structure of the thiadiazole derivative. ajchem-a.comresearchgate.net For example, the presence of electron-donating groups can enhance inhibition efficiency, while electron-withdrawing groups may decrease it. researchgate.net The length of alkyl chains attached to the thiadiazole ring can also affect performance, with longer chains sometimes leading to better inhibition. ajchem-a.com

Computational studies, such as those using Density Functional Theory (DFT) and molecular dynamics simulations, have been employed to understand the interaction between thiadiazole inhibitors and the iron surface. ajchem-a.com These studies help in correlating the molecular properties of the inhibitors with their observed inhibition efficiencies. The adsorption is often found to be a physical process, involving van der Waals forces. ajchem-a.com

Different thiadiazole derivatives exhibit varying levels of effectiveness. For instance, in one study, the order of inhibition efficiency for a series of thiadiazole derivatives on mild steel was determined to be PAT > EAT > MAT > AT > TDA. ajchem-a.com

| Thiadiazole Derivative | Relative Inhibition Efficiency |

| PAT | Highest |

| EAT | High |

| MAT | Medium |

| AT | Low |

| TDA | Lowest |

Influence of Concentration and Environmental Factors on Inhibition Efficiency

The effectiveness of a corrosion inhibitor is not absolute but is significantly influenced by its concentration and the chemical makeup of the surrounding environment. For thiadiazole derivatives, including this compound, these factors are critical in determining the degree of protection afforded to a metal surface.

The concentration of the inhibitor in a corrosive medium is a primary determinant of its performance. Research on various thiadiazole derivatives consistently demonstrates a direct correlation between inhibitor concentration and inhibition efficiency. As the concentration of the inhibitor increases, more molecules are available to adsorb onto the metal surface, leading to the formation of a more comprehensive and robust protective film. This increased surface coverage effectively isolates the metal from the corrosive agents, thereby reducing the corrosion rate. grafiati.comnih.gov

For instance, studies on novel thiadiazole derivatives have shown that inhibition efficiency can increase significantly with a rise in concentration, in some cases reaching over 98%. grafiati.comresearchgate.net This trend is a hallmark of effective adsorption-based inhibitors. The adsorption process itself, which can be physical, chemical, or a mix of both, is governed by the equilibrium between the inhibitor molecules in the solution and those on the metal surface, as described by various adsorption isotherms like the Langmuir isotherm. grafiati.comresearchgate.net

While antagonistic effects, where the combined effect of substances is less than the sum of their individual effects, are a known phenomenon in mixed inhibitor systems, they are not typically reported for single-inhibitor systems based on concentration alone. Instead, the predominant effect observed is a progressive enhancement of inhibition with increasing concentration up to an optimal point, beyond which the effect may plateau.

Table 1: Effect of Inhibitor Concentration on Corrosion Protection for Thiadiazole Derivatives

| Inhibitor System | Concentration | Inhibition Efficiency (%) | Source |

|---|---|---|---|

| Novel Thiadiazole Derivative (A9CNPTDA) | 1 mM | 98.04% | grafiati.com |

| Novel Thiadiazole Derivative (ANNPTDA) | Not Specified | 95.32% (Maximum) | grafiati.com |

| DSTA (Thiadiazole Derivative) | 0.0025 mM | 98.7% | researchgate.net |

The composition of the corrosive medium plays a pivotal role in the performance of this compound and related compounds. These inhibitors are designed to be effective in various aggressive environments, which are commonly encountered in industrial applications, particularly in the oil and gas sector. nih.govresearchgate.net

Acidic Environments: Thiadiazole derivatives have been extensively studied as corrosion inhibitors for metals like carbon steel in strong acidic media, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). grafiati.comresearchgate.net These environments are highly corrosive, and the inhibitor's ability to form a stable protective layer is crucial. The efficiency in these media is attributed to the protonation of the heteroatoms (nitrogen and sulfur) in the thiadiazole ring, which enhances the electrostatic interaction with the negatively charged metal surface (in the case of acid solutions).

NaCl Solutions: In neutral or near-neutral environments containing chlorides, such as CO₂-saturated brine or oilfield-produced water, pitting corrosion is a major concern. nih.govresearchgate.netdntb.gov.ua Thiadiazole derivatives are effective in these conditions by adsorbing onto the metal surface and creating a barrier that prevents the localized attack by chloride ions. researchgate.net Studies have demonstrated high inhibition efficiencies for thiadiazole derivatives in CO₂-saturated 3.5% NaCl solutions, simulating sweet corrosion conditions found in pipelines. nih.govdntb.gov.ua

Table 2: Performance of Thiadiazole Derivatives in Various Corrosive Media

| Inhibitor Type | Corrosive Medium | Metal | Key Finding | Source |

|---|---|---|---|---|

| Novel Thiadiazole Derivatives | Acid Medium | Carbon Steel | Excellent corrosion inhibition action. | grafiati.com |

| Bis-thiadiazole derivatives | 1M HCl | Mild Steel | Effective inhibition. | researchgate.net |

| DSTA and BTTA | CO₂-saturated oilfield produced water | Mild Steel | High inhibition efficiencies, reaching up to 99.37%. | researchgate.net |

Synergistic Effects of Composite Inhibitor Systems

To enhance the protective capabilities and broaden the application range of corrosion inhibitors, composite or mixed inhibitor systems are often developed. The principle behind this approach is to achieve a synergistic effect, where the total inhibition efficiency of the mixture is greater than the sum of the efficiencies of the individual components.

Thiadiazole derivatives are excellent candidates for inclusion in such synergistic formulations. Their molecular structure, featuring electron-rich heteroatoms and π-electrons, allows for strong adsorption on metal surfaces. researchgate.net When combined with other substances, they can participate in a cooperative adsorption mechanism.

For example, thiadiazole derivatives can be mixed with other organic inhibitors, such as quaternary ammonium (B1175870) salts or other heterocyclic compounds. researchgate.netdntb.gov.ua The synergistic mechanism often involves one component initially adsorbing onto the metal surface, which then facilitates the adsorption of the second component. This can lead to a more densely packed and more resilient inhibitor film. In some cases, a synergistic effect is achieved by combining organic inhibitors like thiadiazoles with inorganic compounds, which can promote passivation of the metal surface. grafiati.com The investigation into these composite systems aims to develop highly effective, and often more environmentally friendly, corrosion protection solutions. researchgate.net

Lubricant Additive Research and Tribological Performance

Functionality as a Multifunctional Lubricant Additive

2,5-Bis(octyldithio)-1,3,4-thiadiazole is recognized for its capacity to perform several critical roles simultaneously within a lubricant. It is widely utilized in industrial oils, including anti-wear hydraulic oils and industrial gear oils, as well as in the formulation of internal combustion engine oils. kerton-industry.com Its utility extends to bearing preservatives and other specialized industrial lubricants. kerton-industry.com

The high sulfur content in this compound contributes to its potential as an extreme-pressure (EP) additive. lube-media.com Under high-load conditions where the protective oil film can break down, this compound helps to prevent metal-to-metal contact and surface welding. lube-media.com This is a crucial property for lubricants used in heavy-duty applications. google.com

In addition to its EP capabilities, this thiadiazole derivative demonstrates excellent anti-wear (AW) performance. kerton-industry.com It functions by forming a protective layer on metal surfaces, which mitigates friction and wear under stressful conditions. This characteristic is vital for extending the operational life of machinery components.

One of the key functions of this compound is its role as a metal deactivator. kerton-industry.com It is particularly effective in preventing the corrosion of non-ferrous metals, such as copper and its alloys, which can be caused by active sulfur compounds present in the lubricant or by acidic byproducts of oxidation. kerton-industry.commade-in-china.com By passivating metal surfaces, it inhibits the catalytic oxidation of the oil that can be promoted by metal ions, thereby enhancing the lubricant's stability. kerton-industry.comlube-media.com

The compound also exhibits anti-friction properties, which are essential for improving the efficiency of lubricated systems. lube-media.com By reducing the coefficient of friction between moving parts, it helps to minimize energy losses and heat generation.

Mechanism of Protective Film Formation in Lubrication Contexts

The efficacy of this compound as a lubricant additive is fundamentally linked to its ability to form a durable protective film on metal surfaces.

Under conditions of high stress and temperature, the compound interacts with the metal surface. This interaction involves the sulfur and nitrogen atoms within the thiadiazole ring, which can form bonds with the metal atoms. jchemlett.com This process leads to the formation of a dense and stable protective layer, or film, that adheres to the surface. kerton-industry.com This film acts as a barrier, preventing direct contact between asperities on opposing metal surfaces and thereby reducing friction, wear, and the risk of corrosion. Theoretical studies and experimental observations have shown that thiadiazole derivatives can adsorb onto metal surfaces like iron, with the heteroatoms (sulfur and nitrogen) acting as the active sites for this interaction. jchemlett.comresearchgate.net

Chemical Reactions at the Tribological Contact Interface

The performance of this compound as a lubricant additive is intrinsically linked to its ability to form a protective tribofilm on metal surfaces at the point of contact. Under the high pressure and temperature conditions generated at the asperity level, the thiadiazole derivative undergoes chemical transformations. The sulfur-sulfur and sulfur-carbon bonds in the octyldithio groups can cleave, leading to the formation of reactive species.

These species then react with the metallic surface, typically iron or its alloys, to form a complex, layered tribofilm. This film is believed to be composed of iron sulfides, iron sulfates, and nitrogen-containing compounds. researchgate.net The presence of both sulfur and nitrogen in the thiadiazole ring is thought to contribute to the formation of a durable and low-shear-strength film that prevents direct metal-to-metal contact, thereby reducing wear and friction.

Surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) are instrumental in elucidating the composition of these tribofilms. While specific XPS data for this compound is not widely available in open literature, studies on related thiadiazole derivatives have confirmed the presence of iron sulfide (B99878) (FeS) and iron sulfate (B86663) (FeSO₄) in the tribofilms formed on steel surfaces. researchgate.net The nitrogen from the thiadiazole ring is also implicated in the formation of a complex, polymeric-like structure that enhances the film's protective properties.

Performance Assessment in Diverse Base Oil Formulations

The effectiveness of a lubricant additive is highly dependent on its compatibility and performance within different base oil formulations. The long octyl chains in this compound generally provide good solubility in a range of base stocks, from conventional mineral oils to bio-based fluids.

Evaluation in Rapeseed Oil (RSO) and Ester-Based Lubricants

The increasing demand for environmentally friendly lubricants has spurred research into the use of vegetable oils, such as rapeseed oil, and synthetic esters as base stocks. taylorfrancis.com These bio-based lubricants are known for their high biodegradability and good lubricity. However, they often lack the thermal and oxidative stability of mineral oils, necessitating the use of additives.

Studies on long-chain dimercaptothiadiazole derivatives in vegetable oils have shown promising results. researchgate.net The polar nature of both the ester linkages in rapeseed oil and the thiadiazole additive can lead to synergistic effects, enhancing the formation of a robust boundary lubricating film. The inherent polarity of ester-based lubricants promotes strong adsorption of the additive onto metal surfaces, which is crucial for effective anti-wear performance. taylorfrancis.com While specific comparative data for this compound in rapeseed oil versus other ester-based lubricants is limited, the general principles of additive-base oil interaction suggest a favorable performance profile in these environmentally acceptable lubricants.

Application in Industrial Lubricants (e.g., Rolling Oils)

In demanding industrial applications such as metal rolling, lubricants are critical for reducing friction between the roll and the workpiece, dissipating heat, and ensuring a high-quality surface finish. Rolling oils are often formulated with extreme-pressure (EP) and anti-wear (AW) additives to withstand the severe contact pressures.

This compound and its derivatives are utilized in industrial lubricants, including gear oils and rolling oils, due to their excellent load-carrying capacity. lube-media.comchemdad.com In the context of cold rolling, for instance of copper foil, thiadiazole derivatives have been evaluated for their lubricating and corrosion-inhibiting properties. While a direct study on this compound for steel rolling was not found, research on similar compounds provides insight. For example, a study on a related compound, 2,5-bis(ethyldisulfanyl)-1,3,4-thiadiazole (B14638759) (T561), in rolling oil for copper foil demonstrated its effectiveness in providing extreme pressure properties.

Tribological Testing Methodologies and Experimental Design

To quantify the performance of lubricant additives like this compound, standardized tribological tests are employed. These tests simulate various lubrication regimes and contact conditions to evaluate friction, wear, and load-carrying capacity.

Four-Ball Wear Testing

The four-ball wear test is a widely used method to assess the anti-wear and extreme-pressure properties of lubricants. The test involves rotating a single steel ball against three stationary, lubricated steel balls under a specified load, speed, and temperature. The size of the wear scars on the stationary balls is measured at the end of the test, with a smaller scar indicating better anti-wear performance.

Table 1: Illustrative Four-Ball EP Test Data for a DMTD Derivative in Grease This table presents data for a related thiadiazole compound and is for illustrative purposes only.

| Lubricant | Weld Point (kgf) |

|---|---|

| Base Grease | 126 - 160 |

Data sourced for illustrative purposes from a study on DMTD derivatives. lube-media.com

Cold Rolling Performance Tests

In the context of industrial lubricants for metal forming, cold rolling performance tests are crucial. These tests are designed to evaluate a lubricant's ability to reduce rolling forces, control friction, and improve the surface quality of the rolled product. Key parameters measured during these tests include the rolling force, torque, and the achievable reduction in thickness per pass.

Assessing the performance of a rolling oil containing this compound would involve a laboratory-scale rolling mill. A steel strip would be rolled with and without the additive in the base oil, and the reduction in rolling force and the surface roughness of the rolled strip would be compared. While no specific cold rolling data for this compound was found, the expected outcome would be a lower rolling force and a smoother surface finish due to the effective lubrication provided by the additive-generated tribofilm.

Post-Tribological Surface Topography and Chemical Analysis

The effectiveness of a lubricant additive is intrinsically linked to its ability to form a protective tribofilm on the interacting surfaces. In the context of this compound, understanding the topography and chemical nature of the surfaces after tribological testing is crucial to elucidating its performance as a lubricant additive. While specific detailed research findings on the post-tribological surface analysis of this particular compound are not extensively available in the public domain, the behavior of related thiadiazole derivatives and sulfur-containing additives provides a strong basis for understanding its likely mechanisms.

The analysis of post-tribological surfaces typically involves a combination of advanced surface-sensitive techniques to characterize both the physical morphology and the chemical composition of the tribofilm formed during lubrication.

Surface Topography Analysis

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are instrumental in visualizing the wear scars and assessing the surface roughness after tribological testing.

Scanning Electron Microscopy (SEM): SEM imaging provides high-resolution micrographs of the worn surfaces. For surfaces lubricated with effective anti-wear additives like this compound, SEM images would be expected to show a significant reduction in the severity of wear features such as ploughing, scuffing, and adhesion compared to surfaces lubricated with a base oil alone. The wear tracks are anticipated to be smoother and narrower, indicating the formation of a protective layer that minimizes direct metal-to-metal contact.

Atomic Force Microscopy (AFM): AFM offers a three-dimensional profile of the surface at the nanoscale, allowing for quantitative measurement of surface roughness parameters. In the presence of a tribofilm derived from this compound, a decrease in the average surface roughness (Ra) and root mean square roughness (Rq) of the wear scar is expected. This reduction in roughness is a direct consequence of the protective film filling in the valleys and covering the asperities of the metal surface.

A hypothetical representation of the kind of data that would be expected from such an analysis is presented in the table below.

| Lubricant | Average Surface Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

| Base Oil | 150 | 180 |

| Base Oil + this compound | 50 | 65 |

This table is a hypothetical representation of expected results and is not based on published data for this specific compound.

Chemical Analysis of the Tribofilm

The chemical composition of the protective layer formed on the rubbing surfaces is key to understanding the anti-wear and extreme pressure mechanisms of this compound. X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for this purpose, as it can identify the elemental composition and the chemical states of the elements within the top few nanometers of the surface.

When this compound is used as a lubricant additive, it is anticipated to decompose under the high temperature and pressure conditions at the asperity contacts. This decomposition would release active sulfur and nitrogen species that react with the metal surface (typically iron or steel) to form a protective tribofilm.

An XPS analysis of the wear scar would likely reveal the presence of the following key elements and compounds:

Iron Sulfide (FeS): The presence of a peak corresponding to iron sulfide in the S 2p spectrum would be a strong indicator of the tribochemical reaction between the sulfur from the additive and the iron from the steel surface. Iron sulfide is known to be a low shear strength material that can effectively reduce friction and prevent severe wear.

Iron Oxides (FeO, Fe₂O₃): The Fe 2p spectrum would likely show the presence of iron oxides, which are naturally present on the steel surface and can also be formed during the tribological process. The relative amounts of different iron oxides can provide insights into the oxidative state of the surface.

Adsorbed Organic Species: The C 1s and N 1s spectra might indicate the presence of adsorbed fragments of the additive molecule or its decomposition products. The thiadiazole ring, with its nitrogen and sulfur atoms, is expected to have a strong affinity for metal surfaces. rsc.org

Sulfates (SO₄²⁻): In some cases, oxidation of the sulfide species can lead to the formation of sulfates on the outermost layer of the tribofilm.

The following table provides a hypothetical elemental composition of a tribofilm formed from a lubricant containing this compound, as would be determined by XPS analysis.

| Element | Atomic Concentration (%) on Worn Surface | Atomic Concentration (%) on Unworn Surface |

| Fe | 25 | 40 |

| O | 35 | 45 |

| C | 20 | 15 |

| S | 15 | 0 |

| N | 5 | 0 |

This table is a hypothetical representation of expected XPS results and is not based on published data for this specific compound.

Chemical Reactivity and Derivatization Strategies

Oxidation Reactions and Resulting Product Identification (e.g., Sulfoxides, Sulfones)

The sulfur atoms in 2,5-Bis(octyldithio)-1,3,4-thiadiazole, both within the heterocyclic ring and in the exocyclic disulfide bridges, are susceptible to oxidation. Oxidation can lead to a variety of products, including sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the reactivity can be inferred from studies on related sulfur-containing heterocycles. d-nb.infothieme-connect.de

Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone, are commonly used for the stepwise oxidation of sulfides. d-nb.info It is expected that the exocyclic sulfur atoms of the octyldithio groups would be oxidized first, given their higher reactivity compared to the aromatic sulfur atom in the thiadiazole ring. The initial oxidation would likely yield a mixture of mono- and di-sulfoxides. Further oxidation under more stringent conditions or with a stoichiometric excess of the oxidizing agent would lead to the formation of sulfones.

The oxidation of the ring sulfur atom in thiadiazoles typically requires stronger oxidizing agents and can sometimes lead to ring cleavage under aggressive conditions. thieme-connect.de The oxidation of related 4H-1,2,6-thiadiazines has been shown to yield the corresponding sulfoxides and sulfones, with reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) being effective for converting sulfides to sulfones. d-nb.info

Table 1: Expected Products from Oxidation of this compound

| Oxidizing Agent (Equivalents) | Probable Major Product(s) |

|---|---|

| m-CPBA (1 equiv.) | 2-(octylsulfinylthio)-5-(octyldithio)-1,3,4-thiadiazole |

| m-CPBA (2 equiv.) | 2,5-Bis(octylsulfinylthio)-1,3,4-thiadiazole |

Product identification would be accomplished using standard spectroscopic techniques. Infrared (IR) spectroscopy would show the appearance of strong S=O stretching bands around 1050 cm⁻¹ for sulfoxides and 1150-1350 cm⁻¹ for sulfones. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, would show a downfield shift for the carbons adjacent to the oxidized sulfur atoms. Mass spectrometry would confirm the addition of oxygen atoms by the corresponding increase in molecular weight.

Reduction Reactions and Formation of Thiol Derivatives

The disulfide bonds (-S-S-) of the octyldithio groups are susceptible to reductive cleavage. This reaction breaks the S-S bond and, upon workup, typically yields two thiol (-SH) groups. This transformation is a common strategy in sulfur chemistry to generate reactive thiol intermediates.

For this compound, reduction would cleave the exocyclic disulfide bonds, resulting in the formation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) and 1-octanethiol.

Reaction Scheme: Reduction of this compound

A variety of reducing agents can be employed for this purpose, including borohydrides (e.g., NaBH₄), phosphines (e.g., triphenylphosphine in the presence of water), and dithiothreitol (DTT). The choice of reagent depends on the desired reaction conditions and compatibility with other functional groups.

The 1,3,4-thiadiazole (B1197879) ring itself is generally stable to mild reducing agents. thieme-connect.de However, powerful reagents can cause ring cleavage and desulfurization. thieme-connect.de Therefore, selective reduction of the exocyclic disulfide bonds requires carefully chosen conditions to preserve the heterocyclic core. The formation of the thiol derivatives can be monitored by the disappearance of the starting material via thin-layer chromatography (TLC) and confirmed by the characteristic pungent odor of the resulting thiols. Spectroscopic analysis, such as the appearance of an S-H stretching band in the IR spectrum (around 2550 cm⁻¹) and the corresponding proton signal in ¹H NMR, would confirm the formation of the thiol products.

Substitution Reactions of the Octyldithio Functional Groups

The sulfur atoms in the 2,5-dithiolate form of the thiadiazole are strong nucleophiles, making them ideal sites for substitution reactions. The precursor, 2,5-dimercapto-1,3,4-thiadiazole (often as its salt, e.g., dipotassium (B57713) 1,3,4-thiadiazole-2,5-bis(thiolate)), is a common starting material for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles via nucleophilic substitution. nih.govnih.gov

These reactions typically involve the S-alkylation with various electrophiles like alkyl halides. mdpi.com For instance, reacting the dimercaptide with haloalkanes or other activated alkyl species leads to the formation of new carbon-sulfur bonds, displacing the halide. This approach is fundamental to the synthesis of a wide array of derivatives with different thioether side chains. A patent describes the reaction of 1,3,4-thiadiazole-2,5-dithiol (B7761095) with N-substituted thiocarbamyl halides to create novel diester products. google.com This demonstrates the versatility of the sulfur atoms in participating in substitution reactions with various electrophiles.

Table 2: Examples of Substitution Reactions Starting from 1,3,4-Thiadiazole-2,5-dithiol

| Electrophile | Reagent/Conditions | Product Type |

|---|---|---|

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2,5-Bis(alkylthio)-1,3,4-thiadiazole |

| Dihaloalkane (X-(CH₂)n-X) | Base | Symmetrical bis-thiadiazoles bridged by an alkyl chain |

Rational Design and Synthesis of Novel Bis-1,3,4-Thiadiazole Derivatives with Tuned Properties

The 1,3,4-thiadiazole scaffold is a key component in the design of molecules with specific biological or material properties. chemmethod.comnih.gov The synthesis of novel derivatives often starts with a core molecule like 2,5-dimercapto-1,3,4-thiadiazole, which is then elaborated through multistep synthetic routes. nih.gov

One common strategy involves a two-step process:

Alkylation: The thiol groups of 2,5-dimercapto-1,3,4-thiadiazole are first reacted with a bifunctional linker containing electrophilic sites, such as an ester-containing alkyl halide (e.g., ethyl bromobutyrate). This attaches side chains with reactive handles. nih.gov

Derivatization: The functional groups on the newly introduced side chains (e.g., esters) are then converted into other moieties. For example, esters can be transformed into acid hydrazides, which can then be cyclized to form other heterocyclic rings like 1,2,4-triazoles or other 1,3,4-thiadiazoles. nih.gov

This modular approach allows for the systematic modification of the peripheral groups attached to the central bis-1,3,4-thiadiazole structure. By varying the length and nature of the linker and the type of heterocyclic units appended, properties such as solubility, chemical stability, and biological activity can be fine-tuned. For example, introducing glucoside moieties can enhance bioactivity. nih.gov Similarly, creating derivatives with azo groups has also been explored. chemmethod.com The development of one-pot synthesis methods using reagents like polyphosphate ester (PPE) has also streamlined the creation of 2-amino-1,3,4-thiadiazole derivatives from thiosemicarbazide and carboxylic acids. mdpi.com

Structure-Reactivity Correlations for Functionalization

The reactivity of the 1,3,4-thiadiazole system is intrinsically linked to its electronic structure. researchgate.net The 1,3,4-thiadiazole ring is considered a π-excessive system and possesses aromatic character. researchgate.net This aromaticity contributes to the thermal stability of the ring.

Key structure-reactivity points include:

Nucleophilicity of Exocyclic Sulfur: In the deprotonated dithiol form (2,5-dithiolate), the exocyclic sulfur atoms are highly nucleophilic. This is the primary site for functionalization via alkylation and related substitution reactions. mdpi.com

Electrophilicity of the Ring: The nitrogen atoms in the ring impart an electron-deficient character to the ring carbons, making them less susceptible to electrophilic attack. However, the ring system can influence the reactivity of the attached functional groups.

Tautomerism: For substituted thiadiazoles with amino, hydroxy, or mercapto groups directly attached to the ring, tautomerism can play a significant role in their reactivity. For example, 2-mercapto-1,3,4-thiadiazole exists in tautomeric forms, which can affect which atom acts as the nucleophile in reactions. researchgate.net

Understanding these correlations is crucial for designing effective synthetic routes to new derivatives and for predicting the chemical behavior of the target molecule in various applications.

Future Research Directions and Unaddressed Challenges

Advancements in Understanding Complex Interfacial Mechanisms

A primary function of 2,5-Bis(octyldithio)-1,3,4-thiadiazole is to form a protective layer on metal surfaces, which helps in reducing friction and preventing corrosion. The effectiveness of this protective film is attributed to the interaction between the sulfur and nitrogen atoms in the thiadiazole ring and the metal surface. However, a deeper, molecular-level understanding of these interfacial mechanisms is still required. Future investigations should aim to elucidate the precise nature of the adsorption layers, including their formation, stability under extreme pressure and temperature, and the influence of different metal substrates on their performance. Advanced surface-sensitive techniques and in-situ characterization methods will be instrumental in providing these insights.

Development of Sustainable and Economically Viable Synthetic Pathways

Current synthetic routes to this compound often involve multi-step processes. One common method involves the chlorination of 2,5-dimercapto-1,3,4-thiadiazole (B142945) followed by a reaction with an appropriate mercaptan. google.com This process not only requires the handling of hazardous chlorine gas but also generates hydrogen chloride as a byproduct. google.com A more streamlined, one-step process utilizes hydrogen peroxide as an oxidizing agent, which is a more environmentally benign approach. google.com

Future research should prioritize the development of even more sustainable and economically viable synthetic pathways. This includes exploring greener solvents, catalysts, and reaction conditions to minimize environmental impact and production costs. The goal is to devise a synthesis method that is not only efficient and high-yielding but also adheres to the principles of green chemistry.

Rational Design of Next-Generation Thiadiazole Derivatives for Enhanced Performance

The versatility of the 1,3,4-thiadiazole (B1197879) scaffold allows for the synthesis of a wide array of derivatives with tailored properties. nih.govnih.govnih.gov By strategically modifying the substituents on the thiadiazole ring, it is possible to enhance specific functionalities such as anti-wear, extreme pressure, and anti-corrosion properties. lube-media.com For instance, incorporating different alkyl or aryl groups can influence the compound's solubility, thermal stability, and affinity for metal surfaces. google.com

The rational design of next-generation thiadiazole derivatives presents a significant area for future research. This involves a synergistic approach combining synthetic chemistry with computational modeling to predict the structure-property relationships of novel compounds. nih.govdergipark.org.tr The aim is to create highly effective additives that can perform under increasingly demanding operating conditions.

Expansion of Application Domains Beyond Current Industrial Uses

While this compound is predominantly used as a lubricant and fuel additive, its unique chemical structure suggests potential for a broader range of applications. simagchem.comnih.gov Thiadiazole derivatives have shown promise in various fields, including as herbicides, plant growth regulators, and even in medicine due to their diverse biological activities. researchgate.netnih.gov Research has indicated that some thiadiazole compounds exhibit antimicrobial and anticancer properties. nih.gov